molecular formula C20H24BrNO2 B3535226 N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Cat. No. B3535226
M. Wt: 390.3 g/mol
InChI Key: UAKDWWMJMXVIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as BRD-MB-3, is a chemical compound used in scientific research. It belongs to the class of compounds known as bromodomain and extra-terminal (BET) inhibitors, which have been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide inhibits BET proteins by binding to the bromodomain, a protein domain that recognizes acetylated lysine residues on histones. BET proteins are recruited to acetylated histones and regulate the expression of nearby genes. By inhibiting BET proteins, N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide prevents the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models of cancer, N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to inhibit tumor growth and metastasis. In models of inflammation, N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in lab experiments is that it specifically targets BET proteins, which are involved in a variety of diseases. However, one limitation is that BET inhibitors can have off-target effects, which can complicate data interpretation. Additionally, the synthesis of N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide can be challenging, which can limit its availability for research.

Future Directions

There are several future directions for research involving N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One direction is to study the role of BET proteins in other diseases, such as neurodegenerative diseases and infectious diseases. Another direction is to develop more potent and selective BET inhibitors, which can reduce off-target effects. Additionally, the development of new synthesis methods for N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide can increase its availability for research.
Conclusion:
In conclusion, N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a chemical compound used in scientific research to study the role of BET proteins in various diseases. It has been shown to have anti-inflammatory and anti-cancer effects by inhibiting BET proteins. While there are advantages and limitations to using N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in lab experiments, there are several future directions for research involving this compound.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been used in scientific research to study the role of BET proteins in various diseases, including cancer, inflammation, and cardiovascular disease. BET proteins are transcriptional regulators that control the expression of genes involved in these diseases. By inhibiting BET proteins, N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have anti-inflammatory and anti-cancer effects.

properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-13-12-16(8-11-19(13)24-4)6-5-7-20(23)22-18-10-9-17(21)14(2)15(18)3/h8-12H,5-7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKDWWMJMXVIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NC2=C(C(=C(C=C2)Br)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.